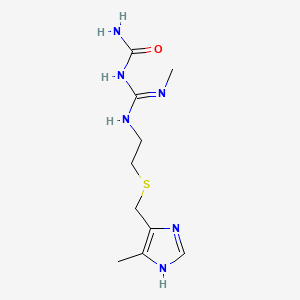

Lesinurad Impurity C

Descripción general

Descripción

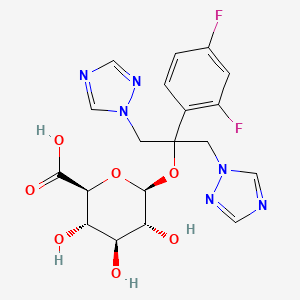

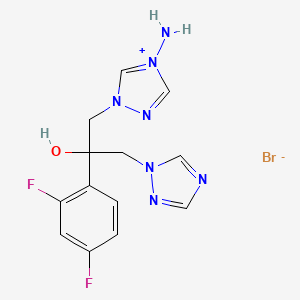

Lesinurad Impurity C is a by-product or unwanted substance that may be present in Lesinurad drug formulations . Lesinurad is an oral inhibitor of the monocarboxylic/urate transporter URAT1 encoded by the SLC22A12 gene . It reduces serum uric acid concentration through the inhibition of URAT1, an enzyme responsible for reuptake of uric acid from the renal tubule, and OAT4, another uric acid transporter associated with diuretic-induced hyperuricemia .

Synthesis Analysis

The synthesis of Lesinurad involves a five-step linear continuous flow sequence . The process starts with commercially available building blocks and generates the 3-thio-1,2,4-triazole key intermediate . The process includes condensation, cyclization, and S-alkylation telescoped in a single operation without conducting solvent exchanges and intermediate purifications . The final steps involve 1,2,4-triazole bromination and ester hydrolysis .Chemical Reactions Analysis

Lesinurad inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid .Aplicaciones Científicas De Investigación

Gout Treatment and Management

Lesinurad, including its impurities like Lesinurad Impurity C, is primarily investigated for its role in the treatment of gout. Lesinurad acts as a selective uric acid reabsorption inhibitor, targeting the URAT1 transporter in the kidneys . By inhibiting this transporter, Lesinurad Impurity C could potentially enhance the excretion of uric acid, thereby reducing serum uric acid levels and aiding in the management of gout.

Metabolic Syndrome Intervention

Research suggests that selective inhibitors of the URAT1 transporter, such as Dotinurad, may have therapeutic applications for metabolic syndrome . Given the similarity in function, Lesinurad Impurity C might also contribute to the improvement of metabolic parameters by increasing urinary uric acid and possibly affecting glucose reabsorption through competition at GLUT9.

Chronic Kidney Disease (CKD)

The inhibition of URAT1 has been linked to improved renal function in hyperuricemic patients . Lesinurad Impurity C, through its action on URAT1, could be beneficial in slowing the progression of CKD by reducing the reabsorption of uric acid in the kidneys.

Cardiovascular Disease (CVD)

Selective URAT1 inhibitors have been considered for their potential benefits in cardiovascular diseases . Lesinurad Impurity C may contribute to cardiovascular health by decreasing serum uric acid levels, which are often associated with hypertension and other heart conditions.

Pharmacokinetic Studies

Lesinurad Impurity C can be used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Lesinurad . These studies are crucial for determining the dosage and frequency of administration for optimal therapeutic effect.

Safety and Toxicity Assessment

The presence of impurities like Lesinurad Impurity C in pharmaceutical compounds necessitates thorough safety and toxicity assessments . These studies help in identifying any potential adverse effects and establishing safe levels of impurities in drug formulations.

Safety and Hazards

The main adverse effect of Lesinurad is nephrotoxicity, which is dose-dependent . At the 200 mg/day dose, serum creatinine more than doubled in 1.8% of Lesinurad patients (versus 0% in placebo) and in 11% of these it was not reversible . It is also subject to a risk management plan given the potential association with cardiovascular events .

Mecanismo De Acción

Target of Action

Lesinurad primarily targets two proteins: the uric acid transporter 1 (URAT1) and the organic anion transporter 4 (OAT4) . These proteins play a crucial role in the reabsorption of uric acid from the renal tubules .

Mode of Action

Lesinurad inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . By inhibiting URAT1, Lesinurad increases the excretion of uric acid . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia . The inhibition of OAT4 by Lesinurad also contributes to the increased excretion of uric acid .

Biochemical Pathways

The inhibition of URAT1 and OAT4 by Lesinurad disrupts the normal reabsorption of uric acid in the kidneys, leading to increased urinary excretion of uric acid . This process reduces the serum uric acid concentration

Pharmacokinetics

Following oral administration, Lesinurad is rapidly absorbed and its exposure increases in a dose-proportional manner . There is no apparent accumulation of Lesinurad with multiple daily doses . The urinary excretion of unchanged Lesinurad is generally between 30% and 40% of the dose . Increases in urinary excretion of uric acid and reductions in serum uric acid levels correlate with the dose .

Result of Action

The primary result of Lesinurad’s action is a reduction in serum uric acid levels . By inhibiting the reabsorption of uric acid in the kidneys, Lesinurad increases the excretion of uric acid, thereby lowering serum uric acid levels . This can help in the management of conditions like gout, which are associated with high levels of uric acid .

Propiedades

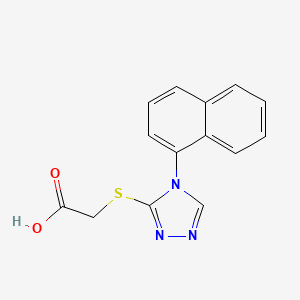

IUPAC Name |

2-[(4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-13(19)8-20-14-16-15-9-17(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEBOVZSWIYSMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C=NN=C3SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)